1-Benzyl-1H-indol-5-ylamine
Overview
Description
1-Benzyl-1H-indol-5-ylamine is a biologically active compound belonging to the indole-alkylamine family. This family includes several other biologically active compounds such as serotonin and tryptamine.
Mechanism of Action
- The primary targets of 1-Benzyl-1H-indol-5-ylamine are not explicitly mentioned in the available literature. However, we know that indole derivatives, including this compound, interact with various receptors due to their aromatic nature and structural similarity to tryptophan and other biologically active molecules .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indol-5-ylamine can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a well-known method for the preparation of indole derivatives. This method typically involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-indol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including its effects on protein kinase C and its role as an activating agent for carcinoma cells.
Medicine: Research has explored its potential as a pharmacological agent with various therapeutic applications.
Industry: The compound may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Serotonin: A neurotransmitter with similar indole-alkylamine structure.
Tryptamine: Another indole-alkylamine with biological activity.
Uniqueness: 1-Benzyl-1H-indol-5-ylamine is unique due to its specific structure and pharmacological activities. Unlike serotonin and tryptamine, which primarily function as neurotransmitters, this compound has been studied for its potential therapeutic applications and its role in inhibiting protein kinase C .
Properties
IUPAC Name |
1-benzylindol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDNPZLYDODKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383269 | |
Record name | 1-Benzyl-1H-indol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26807-73-8 | |
Record name | 1-(Phenylmethyl)-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26807-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-1H-indol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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